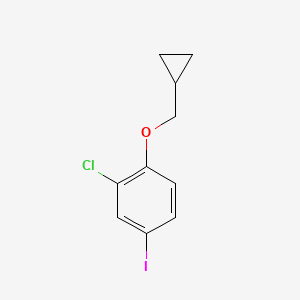
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is an organic compound characterized by the presence of difluoroethoxy, fluoro, and iodo substituents on a benzene ring
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting with the introduction of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenated benzene derivative under basic conditions. The subsequent introduction of the fluoro and iodo groups can be achieved through electrophilic substitution reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.
Cross-Coupling Reactions: The presence of the iodo group makes it a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluoro groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The iodo group can also participate in halogen bonding interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:
1-(2,2-Difluoroethoxy)-4-iodobenzene: Lacks the fluoro substituent, which may result in different reactivity and binding properties.
2-(2,2-Difluoroethoxy)-4-fluorobenzene: Lacks the iodo substituent, affecting its suitability for cross-coupling reactions.
1-(2,2-Difluoroethoxy)-2,4-difluorobenzene: Contains an additional fluoro group, potentially enhancing its binding affinity and selectivity.
The unique combination of difluoroethoxy, fluoro, and iodo groups in this compound makes it a versatile compound with distinct properties and applications.
Propiedades
IUPAC Name |
1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQSWDXWMVMKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














